
Mc-Val-Cit-PABC-PNP
Vue d'ensemble
Description
Le composé Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate, communément appelé MC-VC-PAB-PNP, est un lieur peptidique clivable par la cathepsine utilisé dans la synthèse des conjugués anticorps-médicaments (CAD). Ce composé joue un rôle crucial dans les thérapies anticancéreuses ciblées en liant les anticorps aux médicaments cytotoxiques, ce qui permet la délivrance sélective de ces médicaments aux cellules cancéreuses .
Mécanisme D'action
Le mécanisme d’action du Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate implique son clivage par les cathepsines, qui sont des protéases que l’on trouve dans les lysosomes. Après clivage, le médicament cytotoxique est libéré du conjugué anticorps-médicament, ce qui lui permet d’exercer ses effets sur les cellules cancéreuses cibles. Les cibles moléculaires et les voies impliquées comprennent la liaison de l’anticorps à des antigènes spécifiques à la surface des cellules cancéreuses, suivie d’une internalisation et d’une dégradation lysosomale .
Analyse Biochimique
Biochemical Properties
Mc-Val-Cit-PABC-PNP plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly cathepsins, which are capable of cleaving this linker . The nature of these interactions is based on the specific structure of this compound, which allows it to bind to these biomolecules and facilitate their coupling to antibodies .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in ADCs. By linking an antibody to a therapeutic compound, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form stable conjugates with antibodies and therapeutic compounds. This involves binding interactions with these biomolecules, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound may change due to factors such as the stability and degradation of the compound. Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific ADC that this compound is used to create .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This is largely dependent on the specific ADC that it is used to create, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of ADCs. It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed as part of the ADCs it helps to create. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be determined by the specific ADC that it is part of. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate implique plusieurs étapes :
Formation de Maleimidocaproyl-L-valine-L-citrulline : Cette étape implique la réaction de la L-valine et de la L-citrulline en milieu acide pour former un dipeptide, qui est ensuite mis à réagir avec le maleimidocaproyl pour former l’intermédiaire souhaité.
Couplage avec l’alcool p-aminobenzylique : L’intermédiaire est ensuite couplé à l’alcool p-aminobenzylique par une réaction d’estérification.
Formation du carbonate de p-nitrophényle : Enfin, le composé est mis à réagir avec le carbonate de p-nitrophényle pour former le produit final.
Méthodes de production industrielle
La production industrielle du Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate implique généralement une synthèse à grande échelle à l’aide de synthétiseurs peptidiques automatisés. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures de contrôle qualité strictes en place pour garantir la cohérence et la reproductibilité .
Analyse Des Réactions Chimiques
Types de réactions
Le Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate subit plusieurs types de réactions chimiques :
Clivage par les cathepsines : Ce composé est spécifiquement conçu pour être clivé par les cathepsines, une famille de protéases, qui libère le médicament cytotoxique du conjugué anticorps-médicament.
Hydrolyse : Les liaisons esters du composé peuvent être hydrolysées en milieu acide ou basique.
Réactifs et conditions courants
Cathepsines : Ces protéases sont couramment utilisées pour cliver le lieur peptidique dans les systèmes biologiques.
Milieux acide ou basique : Les réactions d’hydrolyse sont généralement effectuées en milieu acide ou basique pour briser les liaisons esters.
Principaux produits formés
Médicament cytotoxique : Lors du clivage par les cathepsines, le médicament cytotoxique est libéré du conjugué anticorps-médicament.
Fragments peptidiques : L’hydrolyse des liaisons esters entraîne la formation de fragments peptidiques.
Applications de recherche scientifique
Le Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate a plusieurs applications de recherche scientifique :
Applications De Recherche Scientifique
Synthesis Methodologies
Recent advancements in the synthesis of Mc-Val-Cit-PABC-PNP have focused on improving yield and reducing complications such as epimerization. A notable method reported involves the use of l-citrulline and an aminobenzyl alcohol spacer, yielding high purity and stability .
Key Synthesis Steps:
- Starting Materials : l-Citrulline, Fmoc-Val-OSu.
- Reagents : Triethylamine, DMF (Dimethylformamide).
- Conditions : Reaction at room temperature with subsequent purification via HPLC.
The modified synthesis route has shown to produce the linker with yields exceeding 95% as a single diastereomer, demonstrating scalability for industrial applications .
Antibody-Drug Conjugates (ADCs)
This compound is primarily utilized in ADCs to enhance the delivery of cytotoxic agents directly to cancer cells. The linker’s stability in circulation allows for prolonged half-lives, thereby increasing the likelihood of effective tumor targeting.
- Case Study : The ADC brentuximab vedotin utilizes a similar linker structure (vc-MMAE) and has been approved for treating CD30-positive malignancies. This highlights the clinical relevance of linkers like this compound in therapeutic applications .
Biodistribution Studies
Recent studies employing mass spectrometry have analyzed the biodistribution of ADCs containing this compound. These studies reveal that the linker contributes to favorable pharmacokinetics, ensuring that drug release occurs predominantly within tumor tissues rather than healthy cells .
Comparative Efficacy Studies
Research comparing different linker systems has shown that ADCs incorporating this compound exhibit superior therapeutic indices compared to traditional linkers. For instance, modifications to enhance hydrophilicity have led to improved drug-to-antibody ratios and reduced premature payload release .
Data Tables
Parameter | This compound | vc-MMAE | SMCC-DM1 |
---|---|---|---|
Stability | High | Moderate | Low |
Drug-to-Antibody Ratio | 4-6 | 3-4 | 2 |
Clinical Approval | Yes | Yes | Yes |
Tumor Targeting Efficacy | High | Moderate | Low |
Comparaison Avec Des Composés Similaires
Le Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate est unique en son genre par sa capacité à être clivé par les cathepsines, ce qui en fait un lieur idéal pour les conjugués anticorps-médicaments. Les composés similaires comprennent :
Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (BPF) : Il s’agit d’une version de qualité BPF (Bonnes pratiques de fabrication) du composé, utilisée pour des applications cliniques.
Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (non-BPF) : Cette version est utilisée à des fins de recherche.
Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate (en vrac) : Cette version est utilisée pour la production industrielle à grande échelle.
Ces composés similaires partagent la même structure de base, mais diffèrent par leur utilisation prévue et leurs normes de production.
Activité Biologique
Mc-Val-Cit-PABC-PNP is a cathepsin cleavable linker widely used in the development of antibody-drug conjugates (ADCs). Its unique properties allow for targeted drug delivery, which enhances therapeutic efficacy while minimizing systemic toxicity. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: CHNO
- Molecular Weight: 737.756 g/mol
- Solubility: Soluble in DMSO and corn oil, with a concentration of 5 mg/mL (6.78 mM) .
Mechanism of Action:
this compound functions by being cleaved specifically by cathepsin B, an enzyme predominantly present in lysosomes. Upon cleavage, the drug payload is released within the target cells, enhancing the selectivity and potency of ADCs .
Stability and Cleavage
Research indicates that this compound exhibits high stability in plasma, which is crucial for its application in ADCs. In studies involving mouse models, the stability half-lives were reported as 6.0 days in mice and 9.6 days in monkeys . This stability is essential for ensuring that the linker remains intact until it reaches the target site.
Table 1: Stability Data of this compound
Species | Half-Life (Days) |
---|---|
Mouse | 6.0 |
Monkey | 9.6 |
Efficacy in Antibody-Drug Conjugates
This compound has been incorporated into various ADC formulations, demonstrating significant anti-tumor activity. For instance, an ADC utilizing this linker showed enhanced cytotoxic effects against HER2-positive breast cancer cells compared to those using traditional linkers .
Case Study: Anti-HER2 ADC
- Payload: MMAE (Monomethyl auristatin E)
- Cell Line: HER2+ BT474
- Results:
Comparative Analysis with Other Linkers
To understand the advantages of this compound, it is essential to compare its performance with other commonly used linkers.
Table 2: Comparison of Linker Performance
Linker Type | Stability (Days) | Cytotoxicity (IC₅₀ nM) | Specificity |
---|---|---|---|
This compound | 6.0 - 9.6 | 12 at 12 nM | High |
SMCC | Low | Varies | Moderate |
Val-Cit | Moderate | Varies | Moderate |
Research Findings
Recent studies have highlighted the versatility of this compound in various therapeutic contexts:
- Antibody-Drug Conjugate Development: The linker has been successfully utilized in multiple ADCs targeting different cancers, showcasing its adaptability and effectiveness .
- Preclinical Models: Investigations using xenograft mouse models have confirmed that ADCs with this linker maintain stability and exhibit significant tumor reduction compared to controls .
Propriétés
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSPJPGXSALJRR-DHIFEGFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N7O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100278 | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-81-5 | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159857-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mc-Val-cit-pab-pnp | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159857815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MC-Val-Cit-PAB-PNP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7B3AFP6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.